molecular formula C38H46O6 B3034426 Gambogin CAS No. 173792-67-1

Gambogin

Cat. No. B3034426
CAS RN: 173792-67-1
M. Wt: 598.8 g/mol
InChI Key: UVSUFYGCWITFIZ-UHFFFAOYSA-N
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Description

Differential Apoptotic Induction of Gambogic Acid

Gambogic acid (GA) is a major active component derived from the gamboge resin of the Garcinia hanburryi tree, predominantly found in Southeast Asia. GA has been recognized for its selective apoptotic effects on cancer cells, particularly hepatoma cells, without significantly affecting normal hepatocytes. This selective cytotoxicity is attributed to the differential expression of apoptotic proteins such as Bax, Bcl-2, and caspase-3, and the distinct distribution and retention of GA in tumor cells compared to normal cells .

Synthesis and Antiangiogenic Activity of Gambogic Acid Derivatives

The antiangiogenic properties of GA and its derivatives have been explored, with several synthesized GA derivatives demonstrating potent inhibition of blood vessel formation. These derivatives have shown lower toxicity and more effective inhibition of migration and tube formation in HUVEC cells than GA itself. Notably, derivative 36 emerged as a promising candidate for antiangiogenesis therapy due to its potent activity and low toxicity .

Therapeutic Potential of Gambogic Acid

GA's potential as an anticancer agent is underscored by its ability to target multiple molecular mechanisms involved in cancer progression. Despite the extensive research in cancer therapeutics, GA stands out due to its safety and efficacy profile, positioning it as a viable candidate for cancer prevention and treatment. The review of GA's molecular targets reveals its significant anti-cancer activity and potential for development into a potent anti-cancer drug .

Synthesis and Antitumor Activities of Structure-Related Small Molecular Compounds of Gambogic Acid

The antitumor activities of GA derivatives have been assessed, indicating that the introduction of prenyl groups to the compounds enhances their antitumor activities. The structure-activity relationship studies confirm the importance of the bridgecore structure in maintaining the antitumor properties of GA .

The Constitution of Gambogic Acid

The molecular structure of GA has been elucidated through NMR spectroscopy and the study of gamboginates, transformation products of GA. This research has established the close relationship between GA and morellin, highlighting the novel structure of these natural products .

Absolute Configuration of (-)-Gambogic Acid

The absolute configuration of (-)-GA has been determined through comparison with (-)-morellic acid, an analogue of GA. The configuration was established as 5R, 7S, 10aS, 13R, 27S, providing a foundation for understanding the stereochemical aspects of GA's biological activity .

Evaluating the Minimum Structure for Apoptosis Induction by Gambogic Acid

The synthesis of caged compounds related to GA has been undertaken to identify the minimum structure required for apoptosis induction. The study found that compounds based on xanthone and 2-phenylchromene-4-one retained GA's activity, albeit with less potency, while benzophenone-based compounds were inactive. This research aids in the development of simpler derivatives as potential anti-cancer drugs .

Structure-Activity Relationship of Gambogic Acid

Further investigation into the structure-activity relationship of GA has shown that the prenyl groups and the bridgecore are crucial for its antitumor effects. Simplified derivatives of GA have been synthesized, and their cytotoxic activities were found to be less potent than GA itself, emphasizing the importance of these structural features .

Synthesis and Biological Evaluation of Oxidized Analogues of Gambogic Acid

Oxidized derivatives of GA have been synthesized to explore their structure-activity relationships. Some derivatives exhibited strong inhibitory effects on various cancer cell lines, with compound 10 identified as a potent inducer of apoptosis in HepG2 cells. Modifications to the double bonds and methyl groups in GA's structure have been shown to enhance antitumor activity .

Synthesis and Bioevaluation of Gambogellic Acid and Its Derivatives

Gambogellic acid, a derivative of GA, has been synthesized and evaluated for its antitumor properties. Among the synthesized compounds, (38, 40)-epoxy-33-chlorogambogellic acid (4) was identified as an effective apoptosis inducer in BGC-823 cells. The structure-activity relationships of these derivatives provide insights into the development of new anticancer agents .

Scientific Research Applications

Chemical Constitution and Transformative Derivatives

  • Constitutional Analysis : Gambogic acid has a unique chemical structure, established primarily through NMR spectroscopy. It is closely related to morellin, and its transformation into gamboginates offers insight into its novel structure (Ollis et al., 1965).

Nanoparticle Delivery Systems

  • Oral Delivery Enhancement : N-octyl-N-arginine-chitosan (OACS) micelles have been developed to enhance the oral delivery of gambogic acid, significantly improving its solubility and absorption (Yu et al., 2014).
  • Intravenous Delivery : For intravenous delivery, OACS micelles have been characterized, revealing increased bioavailability and liver targeting, suggesting potential for gambogic acid in cancer therapy (Yu et al., 2018).
  • Albumin-Based System : A human serum albumin-based delivery system for gambogic acid has been developed, showing lower toxicity and improved solubility, stability, and antitumor efficacy (Zhang et al., 2017).
  • Chitosan Derivative Micelle System : This system for delivering gambogic acid has shown high loading rates and enhanced biodistribution, particularly in the liver, reducing acute toxicity (Qu et al., 2009).

Anti-Cancer Properties and Mechanisms

  • Molecular Mechanisms in Cancer Therapy : Gambogic acid has shown potent anti-cancer activity, with mechanisms including induction of apoptosis, autophagy, and cell cycle arrest. It inhibits invasion, metastasis, and angiogenesis, offering a potential avenue for cancer treatment (Banik et al., 2018).
  • Effectiveness in Glioblastoma : Studies indicate that gambogic acid can inhibit glioblastoma growth and angiogenesis, suggesting its effectiveness as a potential therapy for this form of cancer (Qiang et al., 2008).
  • Diabetic Retinopathy : Gambogic acid has shown potential in ameliorating diabetes-induced proliferative retinopathy, indicating its broader therapeutic potential beyond oncology (Cui et al., 2018).

Review and Overview Studies

  • Comprehensive Review : An extensive review of gambogic acid covers its chemical structure, properties, anti-cancer activities, delivery systems, and combination therapy potential, providing a holistic perspective on its therapeutic prospects (Liu et al., 2020).

Mechanism of Action

Target of Action

Gambogic acid, a naturally occurring xanthone-based moiety reported from the Garcinia hanburyi tree, is known to perform numerous intracellular and extracellular actions . It targets various cellular processes including programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities .

Mode of Action

The chemical structure of Gambogic acid defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site . This is the physical location where the compound acts. The compound interacts with its targets, leading to changes in the cellular processes it targets .

Biochemical Pathways

Gambogic acid has been found to inhibit the CXCR4 signaling pathways . It also inhibits the MET-mediated cell survival pathways (AKT/STAT/RAS/MAPK) in certain models . These pathways are crucial for cell survival and proliferation, and their inhibition can lead to cell death and reduced tumor growth .

Pharmacokinetics

The plasma pharmacokinetics, excretion, and tissue distribution of Gambogic acid were investigated after intravenous administration in rats . The elimination half-life (t 1/2) values for Gambogic acid were estimated to be between 14.9 and 16.1 minutes, while the mean area under concentration-time curve (AUC t) values were between 54.2 and 182.4 μg·min/ml .

Result of Action

The results of studies have supported the hypothesis that Gambogic acid works to suppress nuclear factor-κΒ (NF-κΒ) activation that is induced by various inflammatory agents and carcinogens . In multiple myeloma, osteoclastogenesis is very common in which patients suffer from weakening of the bones. Gambogic acid inhibits such osteoclastogenesis by inhibiting CXCR4 signaling pathways .

Safety and Hazards

The safety data sheet for Gambogin suggests that it should be handled with care . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

While specific future directions for Gambogin research are not mentioned in the search results, the compound’s significant biological activity suggests potential for further exploration in the treatment of various diseases, including cancer .

properties

IUPAC Name

12-hydroxy-8,21,21-trimethyl-5,19-bis(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O6/c1-21(2)11-10-16-36(9)17-15-25-30(39)29-31(40)27-19-24-20-28-35(7,8)44-37(34(24)41,18-14-23(5)6)38(27,28)43-33(29)26(32(25)42-36)13-12-22(3)4/h11-12,14-15,17,19,24,28,39H,10,13,16,18,20H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSUFYGCWITFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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